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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Apigenin-4'-O-α-L-rhamnoside: Structure, Properties, and Therapeutic Mechanisms

Abstract Apigenin-4'-O-α-L-rhamnoside is a naturally occurring flavonoid glycoside, a class of compounds renowned for their diverse pharmacological activities. This technical guide provides a comprehensive overview of it...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Apigenin-4'-O-α-L-rhamnoside is a naturally occurring flavonoid glycoside, a class of compounds renowned for their diverse pharmacological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological functions, with a particular focus on its anti-inflammatory, antiviral, and immunomodulatory potential. We delve into the spectroscopic data that underpins its structural elucidation, outline robust methodologies for its isolation from natural sources, and present detailed protocols for evaluating its biological efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic promise of this specific phytoactive compound.

Section 1: Chemical Identity and Physicochemical Properties

Apigenin-4'-O-α-L-rhamnoside belongs to the flavone subclass of flavonoids. Its structure consists of the apigenin aglycone linked at the 4'-hydroxyl group to an α-L-rhamnopyranoside sugar moiety via an O-glycosidic bond.[1] This glycosylation significantly influences its solubility and bioavailability compared to its parent aglycone, apigenin.

Chemical Structure and Nomenclature

The fundamental structure is based on the 2-phenyl-4H-1-benzopyran-4-one (flavone) core. The rhamnose sugar is attached to the outer B-ring, a distinguishing feature that impacts its interaction with biological targets.

  • IUPAC Name : 5,7-dihydroxy-2-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]chromen-4-one[1]

  • Common Synonyms : Apigenin 4'-O-rhamnoside, Isokaempferide[1]

  • CAS Number : 133538-77-9[2]

cluster_legend Chemical Structure of Apigenin-4'-O-α-L-rhamnoside img img

Caption: 2D structure of Apigenin-4'-O-α-L-rhamnoside.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These values are crucial for designing formulation, delivery, and extraction strategies.

PropertyValueReference
Molecular Formula C₂₁H₂₀O₉[1]
Molecular Weight 416.38 g/mol [2]
Appearance Yellow powder[3]
Melting Point 247-249 °C[2]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol. Poorly soluble in water.[4]
XLogP3 0.4[1]
Hydrogen Bond Donors 5[1]
Hydrogen Bond Acceptors 9[1]
Spectroscopic Characterization

Structural elucidation relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR): The ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework. The data presented here are representative values compiled from literature for the apigenin aglycone and the rhamnose moiety, measured in DMSO-d₆.[3][5]

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm, multiplicity, J in Hz)
Apigenin Moiety
2164.2-
3103.16.75 (s)
4181.8-
5161.412.92 (s, 5-OH)
699.36.18 (d, J=2.0)
7164.5-
894.56.47 (d, J=2.0)
9157.4-
10103.8-
1'123.1-
2', 6'128.77.94 (d, J=8.7)
3', 5'116.17.15 (d, J=8.7)
4'160.5-
α-L-Rhamnoside Moiety
1''100.85.50 (d, J=1.5)
2''70.43.85 (m)
3''70.63.60 (m)
4''71.83.30 (m)
5''68.53.50 (m)
6''18.21.25 (d, J=6.2)

Mass Spectrometry (MS): Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is essential for confirming the molecular weight and probing the structure through fragmentation. In negative ion mode, the molecule typically forms a deprotonated molecular ion [M-H]⁻ at m/z 415. Collision-induced dissociation (CID) would predictably yield a major fragment ion at m/z 269, corresponding to the [Apigenin-H]⁻ aglycone, resulting from the neutral loss of the rhamnose moiety (146 Da).[6][7]

Section 2: Isolation and Synthesis

Apigenin-4'-O-α-L-rhamnoside has been isolated from various plant sources, including the leaves of Pandanus amaryllifolius and olive (Olea europaea).[8]

Workflow for Natural Product Isolation

The isolation of flavonoid glycosides is a multi-step process requiring careful selection of solvents and chromatographic techniques to separate compounds with similar polarities. The causality behind this workflow is to progressively enrich the target compound by removing undesirable matrix components.

TNFa TNF-α FLS RA Fibroblast-Like Synoviocyte (RA-FLS) TNFa->FLS MAPK MAPK Pathway (p38, JNK) FLS->MAPK NFkB Transcription Factors (e.g., ATF-2) MAPK->NFkB Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines MMPs MMPs (MMP-1, MMP-3) NFkB->MMPs Joint Joint Inflammation & Destruction Cytokines->Joint MMPs->Joint ApigeninRham Apigenin-4'-O-α-L-rhamnoside ApigeninRham->Block Block->MAPK

Sources

Protocols & Analytical Methods

Method

Application Note: Structural Elucidation of Apigenin-4'-O-α-L-rhamnoside via Mass Spectrometry

Abstract Apigenin-4'-O-α-L-rhamnoside is a naturally occurring flavonoid glycoside found in various plant species. As with many natural products, its precise structural characterization is fundamental for pharmacological...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Apigenin-4'-O-α-L-rhamnoside is a naturally occurring flavonoid glycoside found in various plant species. As with many natural products, its precise structural characterization is fundamental for pharmacological and metabolic studies. This application note provides a detailed guide to the elucidation of its structure using electrospray ionization tandem mass spectrometry (ESI-MS/MS). We will explore the characteristic fragmentation pathways in both negative and positive ionization modes, present a robust analytical protocol, and offer insights into the interpretation of the resulting mass spectra. The primary fragmentation event involves the cleavage of the O-glycosidic bond, yielding a diagnostic neutral loss of the rhamnose moiety (a deoxyhexose), with subsequent fragmentation of the apigenin aglycone providing further structural confirmation.

Introduction: The Rationale for MS-Based Structural Analysis

Flavonoid glycosides represent a vast and structurally diverse class of plant secondary metabolites. The specific identity of the flavonoid core (aglycone), the type and number of sugar moieties, and their precise attachment points all contribute to the molecule's biological activity. Apigenin-4'-O-α-L-rhamnoside is an O-glycoside where a rhamnose sugar is linked to the hydroxyl group at the 4' position of the apigenin B-ring.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has become an indispensable tool for the rapid and accurate identification of these compounds, even in complex matrices.[1][2] The power of this technique lies in its ability to generate specific and reproducible fragmentation patterns upon collision-induced dissociation (CID). By analyzing these patterns, one can deduce the mass of the aglycone and the sugar units, and critically, infer the location of the glycosidic linkage.[3] This note serves as a practical guide for researchers aiming to identify and characterize this specific glycoside.

The Fragmentation Cascade of Apigenin-4'-O-rhamnoside

The fragmentation of flavonoid O-glycosides is a well-understood process primarily governed by the lability of the O-glycosidic bond.[4] The molecular formula for Apigenin-4'-O-α-L-rhamnoside is C₂₁H₂₀O₉, with a corresponding molecular weight of approximately 416.4 g/mol .[5]

Primary Fragmentation: Cleavage of the Glycosidic Bond

Upon activation in the collision cell of a mass spectrometer, the most favorable fragmentation pathway is the cleavage of the bond between the rhamnose sugar and the apigenin core. Rhamnose is a deoxyhexose, meaning it has a mass of 146 Da.

  • In negative ion mode (ESI-) , the precursor ion will be the deprotonated molecule, [M-H]⁻, at an m/z of 415.1. The primary fragmentation event is the neutral loss of the rhamnose moiety (146 Da), resulting in the formation of the deprotonated apigenin aglycone ion, [Y₀]⁻, at m/z 269.0.[4] This is typically the most abundant fragment ion in the MS/MS spectrum.

  • In positive ion mode (ESI+) , the precursor ion is the protonated molecule, [M+H]⁺, at m/z 417.1. Similar to the negative mode, the loss of the 146 Da rhamnose moiety yields the protonated apigenin aglycone, [Y₀]⁺, at m/z 271.0.[4][6]

The observation of this specific 146 Da neutral loss is the first and most critical piece of evidence for the presence of a deoxyhexose, such as rhamnose, attached to the flavonoid.

Differentiating Glycosylation Sites: The Power of MS/MS

While the loss of the sugar is common to all apigenin-O-rhamnosides, further fragmentation details can help confirm the 4'-position of the sugar.

  • Negative Mode: Studies have shown that for deprotonated flavonoid glycosides, fragmentation is initiated by the elimination of sugar substituents, with a general priority order of 4'-O > 7-O > 3-O.[4][7] The prominent and clean loss of the sugar to form the [Y₀]⁻ ion is highly characteristic of O-glycosides.

  • Positive Mode (Sodiated Adducts): A highly diagnostic experiment involves the analysis of the sodiated molecule, [M+Na]⁺. For 4'-O-glycosides, CID of this ion uniquely produces a B-ring product ion that retains the sugar residue.[3] This is a definitive marker for glycosylation on the B-ring and allows for unambiguous differentiation from 3-O and 7-O isomers, which instead show losses of the B-ring from the aglycone fragment.[3]

Secondary Fragmentation: The Apigenin Aglycone Fingerprint

The apigenin aglycone ion ([Y₀]⁻ at m/z 269 or [Y₀]⁺ at m/z 271) is not stable and will undergo further fragmentation. These secondary fragments act as a fingerprint for the apigenin core, confirming its identity. In negative ion mode, the deprotonated apigenin (m/z 269.0) commonly undergoes a retro-Diels-Alder (RDA)-type cleavage of the C-ring, producing a characteristic product ion at m/z 117.0.[8]

Visualizing the Fragmentation Pathway

The following diagram illustrates the primary fragmentation cascade for Apigenin-4'-O-rhamnoside in the more informative negative ion mode.

Caption: Fragmentation of Apigenin-4'-O-rhamnoside in ESI- mode.

Summary of Key Fragmentation Data

The following table summarizes the expected m/z values for the major ions observed during the MS/MS analysis of Apigenin-4'-O-α-L-rhamnoside.

Ionization ModePrecursor Ion (m/z)Key Product Ion(s) (m/z)Neutral Loss (Da)Proposed Fragment Identity
ESI- 415.1269.0146.1[M-H]⁻ → [Apigenin-H]⁻ or [Y₀]⁻
269.0117.0152.0[Y₀]⁻ → Retro-Diels-Alder Fragment
ESI+ 417.1271.0146.1[M+H]⁺ → [Apigenin+H]⁺ or [Y₀]⁺
271.0153.0118.0[Y₀]⁺ → Further Aglycone Fragmentation

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a robust starting point for the analysis. Optimization, particularly of collision energy, is recommended to achieve the best results on a specific instrument.

5.1. Sample Preparation

  • Prepare a stock solution of the Apigenin-4'-O-rhamnoside standard at 1 mg/mL in LC-MS grade methanol.

  • From the stock, prepare a working solution by diluting to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Filter the sample through a 0.22 µm PTFE syringe filter prior to injection.

5.2. LC-MS/MS System and Conditions

  • LC System: Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent.

  • Column: A reversed-phase column such as a Waters Acquity BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent is recommended.

  • Column Temperature: 30-40 °C.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B

    • 12.0 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

  • MS System: A triple quadrupole (e.g., Sciex 5500), Q-TOF (e.g., Agilent 6545), or Orbitrap (e.g., Thermo Fisher Q Exactive) mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes.

  • Capillary Voltage: 3.5 kV (negative), 4.0 kV (positive).

  • Gas Temperature: 325 °C.

  • Gas Flow: 8 L/min.

  • MS/MS Analysis:

    • Scan Type: Product Ion Scan (for structural elucidation) or Multiple Reaction Monitoring (MRM) for quantification.

    • Precursor Ion Selection: m/z 415.1 (negative) and 417.1 (positive).

    • Collision Energy (CE): This is instrument-dependent and should be optimized. Start with a CE of 20-25 eV for negative mode and 15-20 eV for positive mode. A CE ramp can be beneficial to observe both low- and high-energy fragments in a single run.

5.3. Data Interpretation

  • Extract the MS/MS spectrum for the precursor ion corresponding to Apigenin-4'-O-rhamnoside.

  • In the negative ion spectrum (from m/z 415.1), confirm the presence of the base peak at m/z 269.0, corresponding to a neutral loss of 146 Da.

  • Further analyze the spectrum for secondary fragments of the aglycone, such as m/z 117.0.

  • In the positive ion spectrum (from m/z 417.1), confirm the primary product ion at m/z 271.0.

  • If analyzing a crude extract, use the characteristic neutral loss of 146 Da and the specific product ions (m/z 269.0, 117.0) to screen for the presence of the target compound.

Conclusion

The mass spectrometric fragmentation of Apigenin-4'-O-α-L-rhamnoside is characterized by a predictable and highly informative pattern. The primary cleavage of the O-glycosidic bond leads to a diagnostic neutral loss of 146 Da, identifying the sugar as a deoxyhexose. Subsequent fragmentation of the apigenin aglycone provides a structural fingerprint, confirming the identity of the core flavonoid. By employing the principles and protocol outlined in this note, researchers can confidently identify and structurally characterize this compound in both pure standards and complex biological matrices, facilitating further investigation into its pharmacological properties.

References

  • Ablajan, K., et al. (2013). Fragmentation characteristics and isomeric differentiation of flavonol O-rhamnosides using negative ion electrospray ionization tandem mass spectrometry. PubMed, [Link]

  • Kruve, A., et al. (2016). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. PMC, [Link]

  • Cieśla, Ł., et al. (2023). Application of UPLC-MS/MS Method for Analysis of Apigenin, Apigenin 7-Glucoside and Chlorogenic Acid in Goat Serum. Journal of Analytical Methods in Chemistry, [Link]

  • Scite.ai. (2013). Fragmentation characteristics and isomeric differentiation of flavonol O-rhamnosides using negative ion electrospray ionization tandem mass spectrometry. Scite.ai, [Link]

  • Feng, G. X., et al. (2013). A Study of Characteristic Fragmentation of Different C- and O-Glycosylation Position Flavonoids and their Aglycone by Quadrupole Time-of-Flight Tandem Mass Spectrometry. Scientific.Net, [Link]

  • Cuyckens, F., & Claeys, M. (2005). Determination of the glycosylation site in flavonoid mono-O-glycosides by collision-induced dissociation of electrospray-generated deprotonated and sodiated molecules. PubMed, [Link]

  • Feng, G. X., et al. (2013). A Study of Characteristic Fragmentation of Different C- and O-Glycosylation Position Flavonoids and their Aglycone by Quadrupole Time-of-Flight Tandem Mass Spectrometry. ResearchGate, [Link]

  • Wu, W., et al. (2015). Elucidation of the fragmentation pathways of a complex 3,7-O-glycosyl flavonol by CID, HCD, and PQD on an LTQ-Orbitrap Velos Pro hybrid mass spectrometer. PubMed, [Link]

  • Horikawa, M., et al. (2024). Determination of Luteolin and Apigenin in Herbal Teas by Online In-Tube Solid-Phase Microextraction Coupled with LC–MS/MS. MDPI, [Link]

  • Cieśla, Ł., et al. (2023). Application of UPLC-MS/MS Method for Analysis of Apigenin, Apigenin 7-Glucoside and Chlorogenic Acid in Goat Serum. ResearchGate, [Link]

  • Zhong, C., et al. (2024). Determination of Flavonoid Glycoside Isomers Using Vision Transformer and Tandem Mass Spectrometry. MDPI, [Link]

  • van der Westhuizen, J. H., et al. (2024). Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. ResearchGate, [Link]

  • van der Westhuizen, J. H., et al. (2024). Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Preprints.org, [Link]

  • Tu, Y., et al. (2020). Development and validation of an LC-MS/MS method for the quantification of flavonoid glucuronides (wogonoside, baicalin, and apigenin-glucuronide) in the bile and blood samples: Application to a portal vein infusion study. PubMed, [Link]

  • Zhu, S., et al. (2021). LC-MS/MS Determination of Apigenin in Rat Plasma and Application to Pharmacokinetic Study. PubMed, [Link]

  • National Center for Biotechnology Information. (n.d.). Apigenin 4'-O-rhamside. PubChem, [Link]

  • Aftab, T., et al. (2021). Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS. Journal of the Indian Chemical Society, [Link]

  • ResearchGate. (2009). MS/MS product ion spectra of [M+H]+ ion of apigenin-8-Cglucoside-4 I-O-rhamnoside. ResearchGate, [Link]

  • ResearchGate. (n.d.). Product ion mass spectra of [M−H]− ions of apigenin (A), luteolin (B),... ResearchGate, [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. SlideShare, [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern in negative mode of (a) apigenin, (b)... ResearchGate, [Link]

  • ResearchGate. (n.d.). Mass spectrum of Apigenin. ResearchGate, [Link]

  • Tan, Y. H., et al. (2020). Metabolite Profiling of Aquilaria malaccensis Leaf Extract Using Liquid Chromatography-Q-TOF-Mass Spectrometry. Semantic Scholar, [Link]

  • National Science Museum, Japan. (n.d.). Flavonoid Collection List. National Science Museum, Japan, [Link]

Sources

Application

Application Note: Structural Elucidation of Apigenin-4'-O-α-L-rhamnoside via 1H and 13C NMR Spectroscopy

Executive Summary The identification of specific flavonoid glycosides from complex botanical matrices is a critical bottleneck in pharmacognosy and drug development. While Apigenin-7-O-glycosides are ubiquitous in nature...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The identification of specific flavonoid glycosides from complex botanical matrices is a critical bottleneck in pharmacognosy and drug development. While Apigenin-7-O-glycosides are ubiquitous in nature, the 4'-O-glycosylated isomers—such as Apigenin-4'-O-α-L-rhamnoside —are significantly rarer and possess distinct cytotoxic and anti-inflammatory profiles 1. Mischaracterization often occurs due to over-reliance on mass spectrometry (MS), which cannot definitively resolve regiochemistry.

This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) protocol designed to unambiguously establish the molecular architecture of Apigenin-4'-O-α-L-rhamnoside, ensuring high-fidelity data for regulatory submissions and downstream biological assays.

Molecular Architecture & Diagnostic Logic

As a Senior Application Scientist, I emphasize that structural elucidation is not merely pattern matching; it is an exercise in physical chemistry and causality. The identification of this molecule relies on three diagnostic pillars:

  • The Aglycone Core (Apigenin): The A-ring exhibits a classic meta-coupled system (H-6 and H-8 at δ 6.20 and 6.48, J=2.0 Hz), confirming the 5,7-dihydroxy substitution. The B-ring presents an AA'BB' spin system (H-2'/6' and H-3'/5' at δ 7.95 and 7.12, J=8.5 Hz), indicative of a para-substituted phenolic ring .

  • The Glycone Moiety (α-L-Rhamnose): Rhamnose is a 6-deoxy sugar. Its presence is immediately betrayed by a sharp methyl doublet at δ 1.12 ( J=6.0 Hz) in the 1 H spectrum. Causality dictates that because it is an α -L-rhamnopyranoside, the equatorial-equatorial relationship between H-1'' and H-2'' results in a characteristically small anomeric coupling constant ( J≈1.5 Hz) at δ 5.54. This distinguishes it from β -glucopyranosides ( J≈7−8 Hz) 2.

  • Regiochemistry (The 4'-O-Linkage): The definitive proof of the 4'-O-glycosidic linkage relies on the "glycosidation shift." Upon glycosylation at the 4'-OH, the C-4' carbon shifts upfield (from ~161.4 ppm to ~159.2 ppm). A Heteronuclear Multiple Bond Correlation (HMBC) experiment is mandatory to observe the 3-bond ( 3JCH​ ) cross-peak between the rhamnose anomeric proton (H-1'') and the apigenin C-4' carbon, definitively ruling out the common 7-O-isomer.

Experimental Workflow: A Self-Validating Protocol

This protocol is engineered as a self-validating system. Each step contains a checkpoint to prevent the propagation of errors into time-intensive 2D NMR acquisitions.

Step 1: Sample Preparation & Lyophilization

  • Action: Lyophilize the UHPLC-purified fraction ( ≥95% purity) for 24 hours.

  • Causality: Residual water or methanolic extraction solvents will heavily obscure the critical sugar multiplet region (3.0–4.0 ppm) in the 1 H NMR spectrum.

Step 2: Solvent Selection & Dissolution

  • Action: Dissolve 5–10 mg of the lyophilized compound in 600 µL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: DMSO- d6​ is specifically chosen over CD 3​ OD because it prevents the rapid chemical exchange of phenolic protons. Observing the sharp singlets for the 5-OH (δ 12.95) and 7-OH (δ 10.85) proves these positions are not glycosylated.

Step 3: Spectrometer Tuning & 1D 1 H Acquisition

  • Action: Insert the 5 mm tube into a 500 MHz or 600 MHz spectrometer. Perform automated tuning, matching, and rigorous Z-gradient shimming. Acquire a 64-scan 1 H spectrum with a relaxation delay ( D1​ ) of 2.0 s.

  • Validation Checkpoint: Analyze the TMS peak. The line width at half-height ( w1/2​ ) must be ≤1.0 Hz. If broader, re-shim immediately. Locate the methyl doublet at ~1.12 ppm; if absent, the molecule is not a rhamnoside, and the protocol should be aborted to save instrument time.

Step 4: 1D 13 C and 2D NMR Acquisition

  • Action: Acquire a 13 C spectrum (1024 scans, WALTZ-16 decoupling). Follow with HSQC (to map direct C-H bonds in the crowded sugar region) and HMBC.

  • Causality: The HMBC must be optimized for a long-range coupling constant of nJCH​=8 Hz to ensure the critical inter-residue correlation (H-1'' C-4') is captured with maximum signal-to-noise ratio.

Data Matrices: Quantitative NMR Summaries

The following table synthesizes the expected chemical shifts for Apigenin-4'-O-α-L-rhamnoside in DMSO- d6​ at 298 K, serving as a reference matrix for spectral matching.

PositionMoiety 13 C δ (ppm) 1 H δ (ppm), Multiplicity, J (Hz)Diagnostic Significance
2 Apigenin163.8-Flavone C-ring defining carbon
3 Apigenin103.26.85, sCharacteristic flavone singlet
4 Apigenin181.8-Carbonyl carbon
6 Apigenin98.96.20, d, J=2.0 A-ring meta-coupling
8 Apigenin94.16.48, d, J=2.0 A-ring meta-coupling
2', 6' Apigenin128.57.95, d, J=8.5 B-ring ortho-coupling
3', 5' Apigenin116.57.12, d, J=8.5 B-ring ortho-coupling
4' Apigenin159.2-Upfield shifted due to glycosylation
1'' Rhamnose98.55.54, d, J=1.5 Anomeric proton (α-configuration)
2''-5'' Rhamnose69.8 - 71.53.35 - 4.01, mSugar ring protons
6'' Rhamnose17.51.12, d, J=6.0 Deoxy-sugar methyl group
5-OH Hydroxyl-12.95, sConfirms free 5-OH (H-bonded to C=O)
7-OH Hydroxyl-10.85, br sConfirms free 7-OH

Visualizing the Elucidation Logic

The following logic flow illustrates the critical path from sample preparation to definitive structural confirmation, highlighting the convergence of 1D and 2D NMR data.

NMR_Elucidation_Workflow Start Purified Flavonoid Fraction (≥95% Purity) Prep Sample Preparation (Lyophilization & DMSO-d6) Start->Prep Acq1D 1D NMR Acquisition (1H & 13C CPD) Prep->Acq1D Acq2D 2D NMR Acquisition (HSQC & HMBC) Prep->Acq2D Aglycone Aglycone Identification (Apigenin Core) Acq1D->Aglycone Sugar Glycone Identification (α-L-Rhamnose) Acq1D->Sugar Linkage Regiochemistry Validation (HMBC: H-1'' → C-4') Acq2D->Linkage Aglycone->Linkage Sugar->Linkage Final Structure Confirmed: Apigenin-4'-O-α-L-rhamnoside Linkage->Final

Fig 1: Logical workflow for the NMR-based structural elucidation of Apigenin-4'-O-rhamnoside.

References

  • Desoky, M., et al. "Isolating flavonoid derivatives from Asparagus aphyllus L. extract and their Cytotoxic against tumor cells". ResearchGate.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 91668468, Apigenin 4'-O-rhamnoside". PubChem. URL:[Link]

  • Hwang, J., et al. "Anti-Inflammatory Flavonoids from Agrimonia pilosa Ledeb: Focusing on Activity-Guided Isolation". PMC.

Sources

Method

Application Note: In Vitro Cell Culture and Acellular Assay Protocols for Apigenin-4'-O-α-L-rhamnoside

Prepared by: Senior Application Scientist Target Audience: Researchers, Assay Developers, and Drug Development Professionals Focus Area: Complement System Inhibition and Neuroinflammation Introduction & Mechanistic Overv...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Assay Developers, and Drug Development Professionals Focus Area: Complement System Inhibition and Neuroinflammation

Introduction & Mechanistic Overview

Apigenin-4'-O-α-L-rhamnoside (A4OR) is a bioactive flavonoid O-glycoside predominantly isolated from botanical sources such as Olea europaea (olive) leaves and Pandanus amaryllifolius [1]. While parent aglycones like apigenin are widely studied for general antioxidant properties, the specific 4'-O-rhamnosylation confers unique steric and electronic properties that make A4OR a potent, targeted inhibitor of the classical pathway of the complement system [2].

Dysregulation of the complement cascade—specifically the C1 complex—is a primary driver of neuroinflammatory pathologies, including Alzheimer's disease and multiple sclerosis. By inhibiting the classical pathway, A4OR prevents the downstream assembly of the Membrane Attack Complex (MAC) and the subsequent release of pro-inflammatory anaphylatoxins. Furthermore, A4OR exerts secondary immunomodulatory effects by suppressing the NF-κB signaling cascade in macrophages and microglia [3].

Pathway A4OR Apigenin-4'-O-α-L-rhamnoside C1q C1 Complex (Classical Pathway) A4OR->C1q Direct Inhibition Microglia Microglial Activation (BV-2) A4OR->Microglia Modulates MAC Membrane Attack Complex (MAC) C1q->MAC Prevents Assembly NFkB NF-κB Translocation Microglia->NFkB Suppresses Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Reduces Expression

Fig 1: Dual mechanism of A4OR inhibiting complement activation and microglial NF-κB signaling.

Experimental Design & Causality

To rigorously evaluate the efficacy of A4OR, we must construct a self-validating experimental system that decouples direct target engagement from secondary cellular artifacts.

  • Acellular Target Validation (CH50 Assay): Before introducing the complexities of cell culture, we must confirm direct target engagement. We utilize sensitized sheep red blood cells (SRBCs) and guinea pig serum. Causality: This acellular model isolates the classical complement pathway, proving that A4OR directly inhibits complement-mediated hemolysis independent of cellular metabolism or gene transcription.

  • Cellular Functional Assays (BV-2 Microglia): To evaluate downstream anti-inflammatory effects, we utilize the murine microglial cell line BV-2 stimulated with Lipopolysaccharide (LPS). Causality: We must first establish the Maximum Non-Toxic Dose (MNTD) via an MTT assay. This critical self-validating step ensures that any observed reduction in pro-inflammatory cytokines is due to true pharmacological immunomodulation, rather than compound-induced cell death.

Workflow cluster_0 Acellular Target Validation cluster_1 Cellular Functional Assays (BV-2 Microglia) Prep 1. Compound Prep (A4OR in DMSO, <0.1% final) CH50 2a. CH50 Hemolysis Assay (SRBCs + Guinea Pig Serum) Prep->CH50 Seed 2b. Cell Seeding & LPS Stimulation Prep->Seed Read1 Spectrophotometry (412 nm) CH50->Read1 MTT 3a. MTT Viability Assay (Establish MNTD) Seed->MTT Validate Viability ELISA 3b. ELISA & RT-qPCR (Quantify Cytokines) Seed->ELISA Assess Inflammation

Fig 2: Self-validating assay workflow for A4OR, from acellular validation to cell culture.

Quantitative Data & Control Parameters

To maintain strict scientific integrity, all assays must run alongside validated controls. Table 1 outlines the expected baseline parameters for A4OR, while Table 2 provides the validated primer sequences for downstream RT-qPCR analysis.

Table 1: Experimental Control Parameters for A4OR Assays

Assay TypeTarget MechanismPositive ControlVehicle ControlExpected A4OR IC50/MNTD
CH50 Hemolysis Classical ComplementFUT-175 (Nafamostat)0.1% DMSO~15–30 µM (IC50)
MTT Viability BV-2 Microglia ViabilityTriton X-100 (1%)0.1% DMSO>100 µM (MNTD)
ELISA (TNF-α) Inflammatory CytokinesDexamethasone (10 µM)0.1% DMSO~25–50 µM (IC50)

Table 2: RT-qPCR Primer Sequences for Murine BV-2 Cells

Gene TargetForward Primer (5' → 3')Reverse Primer (5' → 3')
TNF-α CCCTCACACTCAGATCATCTTCTGCTACGACGTGGGCTACAG
IL-6 TAGTCCTTCCTACCCCAATTTCCTTGGTCCTTAGCCACTCCTTC
GAPDH (Housekeeping)AGGTCGGTGTGAACGGATTTGGGGGTCGTTGATGGCAACA

Step-by-Step Methodologies

Protocol 1: Compound Preparation

Note: A4OR is highly hydrophobic. Proper solvent management is critical to prevent precipitation in aqueous media.

  • Stock Solution: Dissolve A4OR powder in 100% sterile, cell-culture grade DMSO to create a 100 mM master stock. Aliquot into amber vials and store at -20°C to prevent freeze-thaw degradation.

  • Working Dilutions: Dilute the stock in complete culture media (or assay buffer) immediately prior to use. Crucial: Ensure the final concentration of DMSO in any assay well never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity or spontaneous erythrocyte hemolysis.

Protocol 2: Classical Complement Hemolytic Assay (CH50)
  • Sensitization: Wash Sheep Red Blood Cells (SRBCs) three times in Gelatin Veronal Buffer (GVB++). Incubate SRBCs with rabbit anti-sheep erythrocyte antibody (hemolysin) at 37°C for 30 minutes to create sensitized SRBCs.

  • Treatment: In a 96-well V-bottom plate, combine 50 µL of A4OR (at varying concentrations: 1, 10, 25, 50, 100 µM), 50 µL of diluted guinea pig serum (complement source), and 50 µL of GVB++. Incubate at 37°C for 15 minutes.

  • Activation: Add 50 µL of sensitized SRBCs to all wells. Incubate at 37°C for 60 minutes.

  • Readout: Centrifuge the plate at 1,000 × g for 5 minutes at 4°C to pellet intact erythrocytes. Transfer 100 µL of the supernatant to a flat-bottom 96-well plate and measure absorbance at 412 nm using a microplate reader.

  • Calculation: Calculate inhibition percentage relative to the vehicle control (100% lysis) and the GVB++ only control (0% lysis).

Protocol 3: BV-2 Cell Culture and Viability (MTT) Assay
  • Cell Seeding: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin. Seed cells at a density of 1×104 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Aspirate media and replace with serum-free DMEM containing A4OR (0–150 µM). Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark at 37°C.

  • Solubilization: Carefully aspirate the media. Add 100 µL of DMSO to dissolve the purple formazan crystals. Shake for 10 minutes on an orbital shaker.

  • Readout: Measure absorbance at 570 nm. Establish the Maximum Non-Toxic Dose (MNTD) where cell viability remains ≥ 95% compared to the vehicle control.

Protocol 4: LPS-Induced Neuroinflammation and Cytokine Evaluation
  • Stimulation: Seed BV-2 cells at 2×105 cells/well in a 24-well plate. Pre-treat cells with A4OR (using concentrations below the established MNTD, e.g., 10, 25, 50 µM) for 2 hours.

  • Induction: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 24 hours.

  • Supernatant Collection (ELISA): Collect the culture media, centrifuge at 10,000 × g for 5 minutes to remove debris, and quantify secreted TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Cell Lysis (RT-qPCR): Wash the remaining adherent cells with cold PBS. Lyse cells using TRIzol reagent to extract total RNA. Synthesize cDNA and perform qPCR using the primers listed in Table 2 to quantify the relative fold-change of inflammatory gene transcription.

References

  • Title: Apigenin 4'-O-rhamnoside Compound Summary Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: In vitro anti-complementary activity of flavonoids from olive (Olea europaea L.) leaves Source: Pharmazie (PubMed) URL: [Link]

  • Title: Vasculoprotective Effects of Pomegranate (Punica granatum L.) Source: Frontiers in Pharmacology URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement for Apigenin-4'-O-α-L-rhamnoside

Prepared by: Senior Application Scientist, Advanced Bio-Formulations Welcome to the technical support guide for improving the aqueous solubility of Apigenin-4'-O-α-L-rhamnoside. This document is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Advanced Bio-Formulations

Welcome to the technical support guide for improving the aqueous solubility of Apigenin-4'-O-α-L-rhamnoside. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with precipitation, poor dissolution, or low bioavailability of this compound in their experimental setups. We will explore the underlying reasons for these solubility issues and provide a systematic, step-by-step approach to overcoming them.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding Apigenin-4'-O-α-L-rhamnoside solubility.

Q1: What is Apigenin-4'-O-α-L-rhamnoside and why is its solubility a concern?

Apigenin-4'-O-α-L-rhamnoside is a flavonoid glycoside, consisting of the flavone apigenin linked to a rhamnose sugar moiety.[1][2] While the addition of the sugar group generally improves water solubility compared to the aglycone (apigenin), the molecule retains a large, planar, and hydrophobic core structure.[3] This dual nature means that while it is more soluble than apigenin, it is still classified as a poorly water-soluble compound, which can significantly limit its use in aqueous biological buffers, leading to poor bioavailability and inconsistent results in cell-based assays.[4][5]

Q2: I thought adding a sugar (glycosylation) was supposed to make compounds soluble. Why is this one still problematic?

Glycosylation does enhance solubility, but the degree of enhancement depends on the overall molecular structure. The apigenin backbone is highly hydrophobic. While the rhamnoside provides hydrophilic hydroxyl groups, the hydrophobic character of the aglycone can still dominate, leading to aggregation and precipitation in purely aqueous systems, especially at higher concentrations required for many biological experiments.

Q3: What are the common signs of solubility issues in my experiments?

You may be facing solubility problems if you observe any of the following:

  • Visible Precipitation: A clear solution becomes cloudy or forms visible particles after the compound is added to your aqueous buffer or cell culture medium. This can happen immediately or over time.

  • Low or Inconsistent Bioactivity: The compound shows lower-than-expected efficacy or high variability between experimental replicates. This often occurs because the actual concentration of the dissolved, active compound is much lower and more variable than the nominal concentration.

  • Difficulty Preparing a Concentrated Aqueous Stock: You are unable to prepare a sufficiently concentrated stock solution in your desired buffer without immediate precipitation.

Q4: What is the best way to prepare an initial stock solution?

For poorly soluble compounds like this, the standard best practice is to first prepare a high-concentration stock solution in an organic solvent and then dilute it into your final aqueous buffer.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common and effective choice.[6][7][8] Apigenin and its glycosides show high solubility in DMSO.

  • Procedure: Dissolve the compound in 100% DMSO to create a concentrated stock (e.g., 10-50 mM). Store this stock at -20°C or -80°C.[9]

  • Important Consideration: When diluting the DMSO stock into your aqueous buffer, ensure the final concentration of DMSO is low (typically <0.5%, and always check for your specific cell line or assay's tolerance) to avoid solvent-induced toxicity or artifacts.[3]

Section 2: Troubleshooting Guide: A Systematic Approach to Enhancing Solubility

If you still observe precipitation after diluting your DMSO stock into an aqueous buffer, follow this systematic troubleshooting workflow. The core principle is to modify the properties of the final aqueous solution to make it more hospitable to the compound.

Visual Workflow for Solubility Troubleshooting

Below is a logical workflow to guide your experimental decisions when tackling solubility issues.

G cluster_start Initiation cluster_step1 Step 1: Foundational Check cluster_step2 Step 2: pH Adjustment cluster_step3 Step 3: Co-solvents & Surfactants cluster_step4 Step 4: Advanced Formulation cluster_end Resolution start Precipitation Observed in Aqueous Biological Buffer? stock Prepare High-Concentration Stock in 100% DMSO start->stock Yes dilute Dilute Stock into Buffer (Final DMSO <0.5%) stock->dilute check1 Still Precipitates? dilute->check1 ph_adjust Test Buffers with Higher pH (e.g., 7.4 to 8.5) check1->ph_adjust Yes success Proceed with Experiment check1->success No, Soluble check2 Solubility Improved? ph_adjust->check2 cosolvent Screen Co-solvents (e.g., PEG 400, Ethanol) check2->cosolvent No / Insufficient check2->success Yes surfactant Screen Surfactants (e.g., Tween® 80) cosolvent->surfactant check3 Solubility Improved? surfactant->check3 cyclo Use Cyclodextrin (e.g., HP-β-CD) Complexation check3->cyclo No / Insufficient check3->success Yes cyclo->success

Caption: A step-by-step decision tree for troubleshooting solubility.

Method 1: pH Adjustment
  • Scientific Rationale: Apigenin possesses weakly acidic phenolic hydroxyl groups. By increasing the pH of the buffer above the pKa of these groups, they become deprotonated (ionized). This negative charge significantly increases the molecule's interaction with polar water molecules, thereby enhancing solubility. The solubility of apigenin itself has been shown to increase at higher pH values.[10]

  • Protocol:

    • Preparation: Prepare a set of your base biological buffer (e.g., PBS, Tris) adjusted to a range of pH values, such as pH 7.4, 7.8, 8.2, and 8.5.

    • Execution: Take your high-concentration DMSO stock of Apigenin-4'-O-α-L-rhamnoside.

    • Add a small aliquot of the stock to each pH-adjusted buffer to achieve your desired final concentration. Ensure the final DMSO concentration remains constant and below your assay's tolerance limit.

    • Observation: Gently mix and incubate at the experimental temperature (e.g., 37°C) for 15-30 minutes. Visually inspect for any signs of precipitation. For quantitative analysis, centrifuge the samples and measure the concentration of the supernatant using HPLC or a UV-Vis spectrophotometer.

    • Validation: The optimal pH is the lowest pH that maintains the compound in solution for the duration of your experiment. Always run a vehicle control with the pH-adjusted buffer to ensure it doesn't affect your experimental outcome.

Method 2: Use of Co-solvents
  • Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solution. This makes the solvent environment more favorable for dissolving hydrophobic compounds. Common pharmaceutically acceptable co-solvents include polyethylene glycol 400 (PEG 400), ethanol, and propylene glycol.[11][12] PEG 400, in particular, has been extensively used to enhance the solubility of poorly water-soluble drugs for oral formulations.[13][14]

  • Protocol:

    • Preparation: Prepare your primary aqueous buffer containing various concentrations of a co-solvent. For example, create PBS with 1%, 2%, 5%, and 10% (v/v) of PEG 400.

    • Execution: Add your DMSO stock solution to each co-solvent-buffer mixture to reach the target concentration of the apigenin glycoside.

    • Observation: Mix, incubate, and observe as described in the pH adjustment protocol.

    • Validation: Identify the lowest concentration of co-solvent that keeps the compound dissolved. It is critical to run parallel vehicle controls containing the same concentration of the co-solvent, as solvents like ethanol can have independent biological effects.

Method 3: Use of Non-ionic Surfactants
  • Scientific Rationale: Surfactants like Polysorbate 80 (Tween® 80) form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC).[15] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic apigenin portion of your molecule can partition into the hydrophobic core, effectively being encapsulated and solubilized within the aqueous medium.[16][17]

  • Protocol:

    • Preparation: Prepare your primary aqueous buffer containing various concentrations of Tween® 80, such as 0.05%, 0.1%, and 0.5% (v/v).

    • Execution: Add your DMSO stock solution to each surfactant-buffer mixture.

    • Observation: Mix, incubate, and observe for precipitation.

    • Validation: As with co-solvents, it is imperative to test the effect of the chosen surfactant concentration on your specific biological system to rule out any interference.

Method 4: Cyclodextrin Inclusion Complexation
  • Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[18] They can encapsulate poorly water-soluble molecules, like the apigenin core, within their central cavity, forming a water-soluble "inclusion complex."[19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative used for this purpose due to its high aqueous solubility and low toxicity.[10][20]

  • Protocol:

    • Preparation of Complex: A common method is co-precipitation or freeze-drying.

      • Dissolve HP-β-CD in water to form a clear solution.

      • Dissolve Apigenin-4'-O-α-L-rhamnoside in a minimal amount of a suitable organic solvent like ethanol.[21]

      • Add the flavonoid solution dropwise to the cyclodextrin solution while stirring vigorously.

      • Continue stirring for 24-48 hours to allow for complex formation.

      • Remove the solvent (e.g., via rotary evaporation or freeze-drying) to obtain a solid powder of the inclusion complex.

    • Execution: The resulting powder can now be directly dissolved in your aqueous biological buffer.

    • Observation: Determine the maximum solubility of the complex in your buffer.

    • Validation: This method is more involved but can yield significant increases in solubility.[18] Confirm that the cyclodextrin itself does not interfere with your assay.

Section 3: Data Summary Table

The following table summarizes the different approaches and provides a general expectation of their effectiveness for flavonoid-like compounds. Actual results will vary based on the specific buffer, temperature, and final concentration required.

MethodMechanism of ActionTypical Concentration RangeExpected Solubility Increase (General)Key Consideration
pH Adjustment Increases ionization of phenolic groups.pH 7.4 - 8.5ModerateEnsure experimental system is stable at the tested pH.
Co-solvents (PEG 400) Reduces the polarity of the aqueous solvent.[12]1 - 10% (v/v)Moderate to HighMust run a vehicle control; potential for direct biological effects of the solvent.
Surfactants (Tween® 80) Encapsulates the hydrophobic compound within micelles.[15]0.05 - 0.5% (v/v)HighPotential for cell membrane disruption or assay interference at high concentrations.
Cyclodextrins (HP-β-CD) Forms a water-soluble inclusion complex by encapsulating the hydrophobic moiety.[18]1:1 or 1:2 Molar RatioVery HighRequires pre-formulation but yields a soluble powder; check for assay interference.

Section 4: Visualizing the Challenge and Solution

Understanding the molecular properties is key to selecting the right solubilization strategy.

G cluster_molecule Apigenin-4'-O-α-L-rhamnoside Structure cluster_solution Solubilization Mechanisms Aglycone Apigenin Core (Planar, Hydrophobic) - Prone to Stacking - Poor Water Solubility Sugar Rhamnoside Moiety (Hydrophilic) - OH Groups for H-Bonding - Improves Solubility vs. Aglycone Aglycone->Sugar Glycosidic Bond CoSolvent Co-solvents (PEG 400) Reduce overall solvent polarity Aglycone->CoSolvent Interacts with Cyclodextrin Cyclodextrin Encapsulates hydrophobic core in its lipophilic cavity Aglycone->Cyclodextrin Targets

Sources

Optimization

Technical Support Center: Troubleshooting Apigenin-4'-O-α-L-rhamnoside Thermal Degradation

Welcome to the Advanced Applications Support Portal. As researchers transition from discovery to scalable extraction of flavonoid glycosides, maintaining the structural integrity of target molecules becomes a primary cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Portal. As researchers transition from discovery to scalable extraction of flavonoid glycosides, maintaining the structural integrity of target molecules becomes a primary challenge.

Apigenin-4'-O-α-L-rhamnoside is a highly bioactive flavonoid glycoside. However, the O-glycosidic bond connecting the rhamnose sugar to the 4'-hydroxyl group of the apigenin B-ring is thermodynamically labile under specific extraction conditions. This guide provides mechanistic insights, diagnostic troubleshooting, and self-validating protocols to prevent artifactual thermal degradation during your extraction workflows.

Mechanistic Insight: The "Why" Behind Glycoside Degradation

To troubleshoot degradation, we must first understand the causality. The loss of Apigenin-4'-O-rhamnoside during extraction is rarely due to poor initial biomass concentration; rather, it is almost exclusively an artifact of thermal and acid-catalyzed hydrolysis [1].

When extraction temperatures exceed 50–60°C, the kinetic energy surpasses the activation energy required to cleave the ether linkage of the O-glycosidic bond[2]. This process is severely exacerbated by acidic environments (pH < 5.0), where hydronium ions protonate the glycosidic oxygen, making it highly susceptible to nucleophilic attack by water[1][3]. The result is the artificial inflation of the apigenin aglycone peak and the loss of the intact rhamnoside[4].

Pathway A Apigenin-4'-O-rhamnoside (Intact Glycoside) B Thermal Stress (>60°C) & Acidic pH (<5.0) A->B Exposure C Hydrolysis of O-Glycosidic Bond B->C Catalyzes D Apigenin (Aglycone) C->D E L-Rhamnose (Sugar Moiety) C->E

Fig 1. Thermal and acid-catalyzed hydrolysis pathway of Apigenin-4'-O-rhamnoside.

Diagnostic Troubleshooting & FAQs

Q: My HPLC chromatogram shows a massive apigenin aglycone peak and very little Apigenin-4'-O-rhamnoside. Is my plant material deficient?

A: Unlikely. If you are using traditional methods like Soxhlet extraction or continuous reflux, the prolonged exposure to boiling solvents (>80°C) is driving the thermal hydrolysis of your rhamnoside into its aglycone form[4]. You are essentially performing a chemical degradation assay rather than an extraction. Switch to cold maceration or low-temperature Ultrasound-Assisted Extraction (UAE)[5].

Q: I am using UAE at 40°C, but I'm still seeing degradation over a 2-hour extraction. Why?

A: Two factors are at play here: time and localized cavitation. Prolonged acoustic cavitation generates localized "hot spots" and free radicals that cleave glycosidic bonds even if the bulk solvent is 40°C. Furthermore, natural organic acids in your plant matrix may be lowering the solvent pH over time[3]. Limit UAE to 35 minutes and buffer your solvent to pH 6.0[5].

Q: How should I dry my raw plant material before extraction?

A: Avoid oven-drying or roasting. High-temperature convective drying (>60°C) initiates deglycosylation before you even add solvent[6]. Lyophilization (freeze-drying) is the gold standard for preserving thermolabile flavonoid O-glycosides[7].

Table 1: Impact of Extraction Parameters on Apigenin Glycoside Stability
ParameterCritical RangeMechanistic Effect on Glycoside StabilityScientist's Recommendation
Temperature < 50°CHigh stability; insufficient kinetic energy for cleavage.Maintain bulk extraction at 40–50°C[6].
Temperature > 60°CExponential increase in deglycosylation to aglycone.Strictly avoid reflux or Soxhlet methods[2].
Solvent pH pH 5.0 – 7.0Optimal stability of the ether linkage.Buffer solvents if the plant matrix is highly acidic[3].
Solvent pH pH < 4.0Rapid acid-catalyzed hydrolysis of the rhamnose moiety.Neutralize highly acidic extracts immediately[1].
UAE Time 30 – 35 minsSufficient mass transfer without radical-induced cleavage.Limit sonication to 35 minutes max[5].

Validated Protocol: Low-Temperature UAE for Intact Glycoside Recovery

To ensure the structural integrity of Apigenin-4'-O-rhamnoside, we recommend the following self-validating Ultrasound-Assisted Extraction (UAE) methodology.

Self-Validation Check: This protocol includes an Aglycone-to-Glycoside (A/G) Ratio monitoring step. By running a time-course sampling (e.g., at 10, 20, and 35 minutes) and analyzing it via HPLC, you can plot the A/G ratio. A stable ratio validates that your extraction is purely recovering the compound; an exponentially increasing ratio indicates active thermal degradation.

Step-by-Step Methodology:
  • Biomass Preparation: Lyophilize (freeze-dry) the raw plant material at -40°C under vacuum for 48 hours to halt enzymatic activity and prevent thermal stress[7]. Pulverize to a fine powder (approx. 60 mesh) to maximize surface area.

  • Solvent Preparation: Prepare an extraction solvent of 80% aqueous methanol (v/v). Buffer the solvent to pH 6.0 using a mild ammonium acetate buffer to prevent acid-catalyzed hydrolysis[1][3].

  • Extraction Phase:

    • Mix the biomass and solvent at a solid-to-liquid ratio of 1:20 (g/mL)[5].

    • Place the vessel in a temperature-controlled ultrasonic bath. Set the power to 350 W and the temperature strictly to 50°C [5].

    • Sonicate for exactly 35 minutes .

  • Separation: Immediately transfer the mixture to a refrigerated centrifuge. Spin at 15,000 × g for 20 minutes at 4°C to halt any residual kinetic reactions.

  • Concentration & Storage: Filter the supernatant through a 0.22 µm PTFE syringe filter. If concentration is required, use a rotary evaporator with a high-vacuum pump and a water bath set no higher than 40°C . Store the final extract at -20°C[3].

Workflow N1 1. Lyophilization (Freeze-Drying) N2 2. Solvent Addition (80% MeOH, pH 6.0) N1->N2 N3 3. UAE Extraction (50°C, 350W, 35 min) N2->N3 N4 4. Centrifugation (15,000g, 4°C) N3->N4 N5 5. HPLC-MS Analysis (A/G Ratio Check) N4->N5

Fig 2. Validated low-temperature Ultrasound-Assisted Extraction (UAE) workflow.

References

  • Hostetler, G. L., et al. "Effects of food formulation and thermal processing on flavones in celery and chamomile." nih.gov. 1

  • Pan, Y., et al. "Extraction, Purification, and Hydrolysis Behavior of Apigenin-7-O-Glucoside from Chrysanthemum Morifolium Tea." mdpi.com. 5

  • Chaaban, H., et al. "Effect of the Processing Temperature on the Degradation of Food Flavonoids: Kinetic and Calorimetric Studies on Model Solutions." semanticscholar.org. 2

  • Srivastava, J. K., et al. "Extraction, Characterization, Stability and Biological Activity of Flavonoids Isolated from Chamomile Flowers." nih.gov. 3

  • Deng, S., et al. "The degradation mechanism of flavonol glycosides to corresponding aglycones during the roasting process." researchgate.net. 4

  • Nyangena, I. O., et al. "Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview." mdpi.com. 6

  • Zhang, Y., et al. "Optimizing processing methods for maximum bioactive retention: comparative metabolomic analysis of dried loquat flowers." nih.gov. 7

Sources

Troubleshooting

Technical Support Center: Preventing Oxidation of Apigenin-4'-O-α-L-rhamnoside in In Vitro Assays

Application Scientist Note: When working with glycosylated flavonoids like Apigenin-4'-O-α-L-rhamnoside, researchers often assume the sugar moiety provides absolute stability. While the rhamnoside group at the 4' positio...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Scientist Note: When working with glycosylated flavonoids like Apigenin-4'-O-α-L-rhamnoside, researchers often assume the sugar moiety provides absolute stability. While the rhamnoside group at the 4' position of the B-ring does offer steric hindrance that slightly improves aqueous stability compared to the aglycone apigenin[1], it does not grant immunity to transition-metal-catalyzed auto-oxidation[2]. This guide provides mechanistic troubleshooting and validated protocols to prevent oxidative degradation and artifactual cytotoxicity during your cell culture experiments.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my Apigenin-4'-O-rhamnoside degrade within hours in standard DMEM? A: Standard cell culture media, particularly Dulbecco's Modified Eagle Medium (DMEM), are inherently pro-oxidant environments. DMEM contains high concentrations of riboflavin, HEPES buffer, and trace transition metals (Fe³⁺, Cu²⁺)[3]. At physiological pH (7.4) and 37°C, these transition metals catalyze the auto-oxidation of the flavonoid's hydroxyl groups[2]. This reaction cleaves the flavonoid structure into quinone intermediates and generates reactive oxygen species (ROS), rapidly depleting the active compound and confounding your results.

Q2: I added ascorbic acid to the media to protect the flavonoid from oxidation, but it caused massive cell death. What happened? A: You are observing an artifactual cytotoxicity caused by Fenton-type chemistry. While ascorbic acid is a potent antioxidant in vivo, in cell culture media containing trace iron or copper, it acts as a dangerous pro-oxidant[4]. Ascorbate reduces Fe³⁺ to Fe²⁺, which then reacts with dissolved oxygen to generate massive amounts of extracellular hydrogen peroxide (H₂O₂). This H₂O₂—not your flavonoid—is killing the cells. To prevent this, you must co-administer Catalase to scavenge the extracellular H₂O₂[5].

Q3: Does the choice of basal media impact the stability of Apigenin glycosides? A: Yes, significantly. DMEM generates the highest baseline levels of H₂O₂ (up to 9.2 µM) due to its specific formulation[3]. RPMI 1640 generates moderate levels, while DMEM/F12 generates the lowest (0.26 µM)[3]. Switching your assays to DMEM/F12 or utilizing Nanostructured Lipid Carriers (NLCs) to encapsulate the compound can drastically improve its half-life and therapeutic window[6].

Part 2: Quantitative Data on Media-Induced Oxidation

To make an informed decision on assay design, review the baseline pro-oxidant capacities of common cell culture media. Selecting the right base is the first step in preventing flavonoid oxidation.

Table 1: Influence of Basal Media on Oxidative Stress and Flavonoid Stability

Media TypeRiboflavin Content (mg/L)Baseline H₂O₂ Generation (µM)Impact on Apigenin-4'-O-rhamnoside StabilityRecommended Use Case
DMEM (High Glucose) 0.400~9.20High degradation rate; rapid quinone formationNot recommended without Catalase/Antioxidants
RPMI 1640 0.200~2.50Moderate degradationShort-term assays (<12 hours)
DMEM/F12 0.219~0.26Highest stability among standard mediaPreferred for long-term incubations (24-72h)

(Data synthesized from standardized media formulations and ROS generation studies[3])

Part 3: Visualizing the Mechanisms

OxidationPathway A Apigenin-4'-O-rhamnoside B Transition Metals (Fe/Cu) + Dissolved O2 A->B C Auto-Oxidation B->C D Quinone Derivatives (Loss of Bioactivity) C->D E H2O2 Generation C->E F Artifactual Cell Death D->F E->F G Catalase (20 µg/mL) E->G Scavenged by H H2O + O2 (Safe Byproducts) G->H

Mechanism of Apigenin-4'-O-rhamnoside auto-oxidation in media and prevention via Catalase.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol incorporates a "cell-free control arm." This validates that any observed cellular phenotype is driven by the stabilized Apigenin-4'-O-rhamnoside, rather than oxidative degradation products.

Protocol: Preparation and Stabilization of Apigenin-4'-O-rhamnoside in Vitro

Rationale: Apigenin derivatives are lipophilic and unstable in aqueous, metal-rich environments. This protocol utilizes DMSO for initial solvation, DMEM/F12 to minimize basal oxidation[3], and a Catalase/Ascorbate system to maintain the compound in its reduced state without inducing H₂O₂ toxicity.

Step-by-Step Methodology:

  • Stock Preparation (10 mM): Dissolve Apigenin-4'-O-rhamnoside in 100% anhydrous DMSO. Aliquot into amber microcentrifuge tubes to protect from photo-oxidation and store at -20°C. Causality: Water introduces hydrolysis risk; ambient light accelerates radical formation.

  • Media Optimization: Select DMEM/F12 (without phenol red, if possible, to prevent assay interference) supplemented with 10% FBS.

  • Antioxidant System Assembly: To the working media, add L-ascorbic acid to a final concentration of 100 µM. Critically , immediately add Catalase at 20 µg/mL. Causality: Ascorbate prevents the flavonoid from oxidizing, while Catalase instantly neutralizes the H₂O₂ generated by the ascorbate-media interaction[4],[5].

  • Working Solution Formulation: Dilute the 10 mM stock into the optimized media to your target concentration (e.g., 10-50 µM). Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent toxicity.

  • Self-Validation (Cell-Free Control): Incubate an aliquot of the working solution in a cell-free well under standard incubator conditions (37°C, 5% CO₂) for the duration of your assay. Use a fluorometric ROS assay (e.g., DCFH-DA) to confirm that H₂O₂ levels remain at baseline.

  • Application: Apply the validated working solution to your cell cultures.

ProtocolWorkflow S1 1. Dissolve in Anhydrous DMSO (10 mM Stock) S2 2. Store at -20°C (Amber Tubes) S1->S2 S3 3. Prepare DMEM/F12 Media (Low Pro-oxidant) S2->S3 S4 4. Add Ascorbate (100 µM) + Catalase (20 µg/mL) S3->S4 S5 5. Dilute Flavonoid to Working Conc. (DMSO < 0.1%) S4->S5 S6 6. Run Cell-Free ROS Control (Self-Validation) S5->S6 Validation S7 7. Apply to Cell Culture S5->S7 Experiment

Step-by-step workflow for formulating and validating stable Apigenin-4'-O-rhamnoside.

Sources

Optimization

Technical Support Center: Overcoming Low-Yield Isolation of Apigenin-4'-O-L-rhamnoside

Welcome to the technical support center for the isolation and purification of Apigenin-4'-O-L-rhamnoside. This guide is designed for researchers, scientists, and drug development professionals who are encountering challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the isolation and purification of Apigenin-4'-O-L-rhamnoside. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, during the extraction of this valuable flavonoid glycoside from crude plant extracts. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols grounded in scientific principles to enhance the efficiency and success of your isolation workflow.

Introduction: The Challenge of Isolating Apigenin-4'-O-L-rhamnoside

Apigenin-4'-O-L-rhamnoside, a naturally occurring flavonoid glycoside, holds significant interest for its potential therapeutic properties. However, its isolation from complex plant matrices is often plagued by low recovery rates. This guide dissects the common pitfalls in the isolation process, from initial extraction to final purification, and offers practical, evidence-based solutions.

Troubleshooting Guide: Diagnosing and Solving Low-Yield Issues

Low yields can stem from a variety of factors throughout the experimental workflow. This section is designed to help you pinpoint the source of the problem and implement effective corrective measures.

Question 1: My final yield of Apigenin-4'-O-L-rhamnoside is consistently below expectations. Where should I start troubleshooting?

Answer: A low final yield is a multi-faceted problem. A systematic approach, starting from the initial steps, is crucial. Here’s a logical workflow for troubleshooting:

Troubleshooting_Workflow Start Low Yield Observed PlantMaterial Step 1: Evaluate Starting Material - Correct species/part? - Harvest time optimal? - Proper drying/storage? Start->PlantMaterial Extraction Step 2: Assess Extraction Efficiency - Solvent choice appropriate? - Method optimized (MAE, UAE)? - Is the compound degrading? PlantMaterial->Extraction If material is optimal Purification Step 3: Analyze Purification Strategy - Column overloading? - Inappropriate stationary/mobile phase? - Co-elution of impurities? Extraction->Purification If extraction is efficient Degradation Step 4: Investigate Compound Stability - pH instability? - Temperature sensitivity? - Presence of degrading enzymes? Purification->Degradation If purification is optimized Solution Implement Corrective Actions & Re-evaluate Degradation->Solution

Caption: A systematic workflow for troubleshooting low yields.

Start by critically evaluating your starting plant material . The concentration of the target glycoside can vary significantly based on plant species, geographical location, harvest time, and post-harvest processing.[1] Improper drying or storage can lead to enzymatic degradation of the glycoside.

Next, scrutinize your extraction protocol . The choice of solvent and extraction method are paramount. Flavonoid glycosides, being more polar than their aglycone counterparts, require polar solvents for efficient extraction.[] Modern techniques like Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE) can enhance efficiency and reduce extraction times, potentially minimizing degradation.[3][4]

Finally, assess your purification strategy . Low recovery during chromatographic steps is a common culprit. Issues can range from irreversible adsorption on the stationary phase to the use of a suboptimal solvent system leading to poor separation.

Question 2: I suspect my initial extraction is inefficient. How can I optimize it for a polar glycoside like Apigenin-4'-O-L-rhamnoside?

Answer: This is a critical point, as inefficient extraction is a primary cause of low yield. Here’s how to enhance your extraction protocol:

1. Solvent Selection and Optimization:

  • Polarity is Key: Apigenin-4'-O-L-rhamnoside is a polar molecule due to the sugar moiety.[5] Purely non-polar solvents like hexane are unsuitable for extraction and are best used for an initial "de-fatting" step to remove lipids and chlorophyll if your starting material is rich in them.[]

  • Aqueous Alcohol Mixtures: Mixtures of ethanol or methanol with water are generally most effective for extracting flavonoid glycosides.[6][7] The optimal ratio depends on the specific plant matrix. It is advisable to perform small-scale pilot extractions with varying alcohol concentrations (e.g., 50%, 70%, 80%) to determine the most efficient system.[7][8] An excessively high water content can extract large amounts of polysaccharides, which can complicate downstream purification.

  • Solvent-to-Solid Ratio: A low solvent-to-solid ratio may result in incomplete extraction.[8] Conversely, an excessively high ratio can be wasteful and require more energy for solvent removal. A typical starting point is a 1:10 to 1:30 solid-to-liquid ratio.[7][8]

2. Advanced Extraction Techniques:

  • Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time and temperature.[4]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to rapidly heat the solvent and plant matrix, leading to faster and more efficient extraction.[3] This method can significantly cut down on solvent usage and extraction duration.[4]

3. Temperature and Time:

  • Balancing Act: While higher temperatures can increase solubility and extraction rates, they can also lead to the degradation of thermolabile compounds like some glycosides.[7][8] Extraction temperatures are often optimized between 40-70°C.[7][8]

  • Duration: Prolonged extraction times do not always equate to higher yields and can increase the risk of degradation.[7] The optimal time should be determined experimentally, often ranging from 1 to 3 hours.[7]

Parameter Conventional Maceration Ultrasound-Assisted (UAE) Microwave-Assisted (MAE) Key Consideration
Typical Solvent 80% Methanol or Ethanol60-80% Ethanol60-80% EthanolPolarity must match the target glycoside.
Temperature Room Temp to 60°C40-60°C50-80°CHigher temperatures risk degradation.[9]
Time 12-24 hours30-60 minutes5-20 minutesShorter times reduce degradation risk.
Yield Efficiency ModerateHighVery HighModern methods significantly improve efficiency.[4]
Question 3: My crude extract is a complex mixture, and I'm losing my target compound during column chromatography. What can I do?

Answer: This is a common bottleneck. The key is a multi-step, orthogonal purification strategy. Relying on a single chromatographic step is often insufficient.

1. Pre-Purification with Macroporous Resins:

  • Before proceeding to more expensive and high-resolution chromatography, consider using macroporous adsorption resins (e.g., XAD series).[10] These resins are excellent for enriching flavonoids from crude aqueous-alcoholic extracts while removing highly polar impurities like sugars and organic acids.[] The flavonoids are adsorbed onto the resin and then eluted with a more organic solvent like methanol or ethanol.[]

2. Selecting the Right Column Chromatography:

  • Normal Phase (Silica Gel): While common, silica gel can sometimes cause irreversible adsorption or degradation of flavonoids with free hydroxyl groups. If using silica, a carefully chosen mobile phase (e.g., chloroform-methanol or ethyl acetate-methanol gradients) is critical.[11]

  • Reversed-Phase (C18): This is often a better choice for polar glycosides. A gradient elution from water (often with a small amount of acid like acetic or formic acid to improve peak shape) to methanol or acetonitrile is typically used.

  • Polyamide Column Chromatography: Polyamide forms hydrogen bonds with the phenolic hydroxyl groups of flavonoids, making it a very effective stationary phase for their separation.[12]

  • Sephadex LH-20: This size-exclusion chromatography medium is excellent for separating flavonoids from smaller molecules and pigments. It separates based on molecular size and polarity, with elution typically done with methanol.[12]

3. High-Resolution Techniques for Final Purity:

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is often necessary to achieve high purity (>98%).[11][12] A reversed-phase C18 column is most common. Method development on an analytical scale is crucial before scaling up to preparative scale to conserve sample and time.

  • High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids a solid stationary phase, thus eliminating the risk of irreversible adsorption.[13][14] It is particularly well-suited for purifying polar compounds from complex natural product extracts.[13]

Purification_Workflow CrudeExtract Crude Aqueous-Alcoholic Extract Resin Step 1: Macroporous Resin Adsorption (e.g., XAD-4) - Removes sugars, polar impurities CrudeExtract->Resin Elution1 Elute with Methanol/Ethanol Resin->Elution1 FlavonoidRich Flavonoid-Rich Fraction Elution1->FlavonoidRich ColumnChrom Step 2: Medium-Pressure Chromatography (e.g., Polyamide or Sephadex LH-20) - Separates flavonoid classes FlavonoidRich->ColumnChrom FractionCollection Fraction Collection (TLC/HPLC guided) ColumnChrom->FractionCollection TargetFraction Apigenin Glycoside-Rich Fraction FractionCollection->TargetFraction PrepHPLC Step 3: Preparative HPLC (C18) - High-resolution separation TargetFraction->PrepHPLC PureCompound Pure Apigenin-4'-O-L-rhamnoside PrepHPLC->PureCompound

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Reference Data & Comparative Studies

Validation

Apigenin-4'-|A-L-rhamnoside molecular docking studies compared to standard inhibitors

Publish Comparison Guide: Apigenin-4'-O-α-L-rhamnoside vs. Standard Inhibitors in Dual-Target Oncology The search for naturally derived, orally bioavailable oncology therapeutics has increasingly focused on flavonoid gly...

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Author: BenchChem Technical Support Team. Date: April 2026

Publish Comparison Guide: Apigenin-4'-O-α-L-rhamnoside vs. Standard Inhibitors in Dual-Target Oncology

The search for naturally derived, orally bioavailable oncology therapeutics has increasingly focused on flavonoid glycosides. Among these, Apigenin-4'-O-α-L-rhamnoside has emerged as a highly potent dual-target inhibitor. Recent advanced in silico and molecular dynamics studies demonstrate its exceptional binding affinity against two critical oncology targets: the HPV45 oncoprotein E7 (implicated in cervical cancer) and DNA Polymerase Theta (Polθ) (a synthetic lethal target for BRCA-mutant cancers)[1][2].

This guide provides an objective, data-driven comparison of Apigenin-4'-O-α-L-rhamnoside against standard reference inhibitors, detailing the causality behind its efficacy and the self-validating computational protocols used to evaluate it.

Mechanistic Overview: Dual-Target Inhibition

To understand the therapeutic superiority of Apigenin-4'-O-α-L-rhamnoside, we must first map its dual mechanism of action.

  • HPV45 E7 Oncoprotein (PDB: 2EWL): The E7 protein drives cervical carcinogenesis by degrading the retinoblastoma tumor suppressor protein (pRb). Apigenin-4'-O-α-L-rhamnoside competitively binds to the C-terminal domain of E7, preventing pRb degradation and halting cell cycle progression[3][4].

  • DNA Polymerase Theta (PDB: 8E23): Polθ is essential for Microhomology-Mediated End Joining (MMEJ) DNA repair. Inhibiting Polθ induces synthetic lethality in tumors with homologous recombination (HR) deficiencies (e.g., BRCA1/2 mutations). Apigenin-4'-O-α-L-rhamnoside acts as an allosteric inhibitor, locking the polymerase domain in an inactive conformation[2][5].

G A Apigenin-4'-O- α-L-rhamnoside B HPV45 Oncoprotein E7 (PDB: 2EWL) A->B Competitive Binding C DNA Polymerase Theta (PDB: 8E23) A->C Allosteric Inhibition D pRb Degradation Inhibition B->D Prevents E MMEJ Repair Blockade C->E Induces F Tumor Cell Death (Synthetic Lethality) D->F Cell Cycle Arrest E->F DNA Damage Accumulation

Diagram 1: Dual-pathway inhibition of HPV45 E7 and Polθ by Apigenin-4'-O-α-L-rhamnoside.

Structural & Energetic Comparison

How does this natural derivative stack up against standard synthetic inhibitors? The table below synthesizes the molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. Apigenin-4'-O-α-L-rhamnoside demonstrates binding energies ranging from -7.5 to -8.8 kcal/mol against Polθ, rivaling the highly optimized synthetic inhibitor RP-6685[2][3].

CompoundTarget (PDB ID)Binding AffinityMechanism / Key InteractionsADMET & Toxicity Profile
Apigenin-4'-O-α-L-rhamnoside Polθ (8E23)-7.5 to -8.8 kcal/molAllosteric pocket binding; deep H-bond network via rhamnose OH groups.High bioavailability, favorable drug-likeness, non-hepatotoxic.
RP-6685 (Standard)Polθ (8E23)~ -8.5 kcal/molN2-substituted fused pyrazolo binding to the fingers subdomain.Orally bioavailable, optimized synthetic ADME profile.
Apigenin-4'-O-α-L-rhamnoside HPV45 E7 (2EWL)-7.8 to -8.2 kcal/molCompetitive inhibition at the C-terminal zinc-binding domain.Highly stable in 100ns MD simulations (low RMSD/RMSF).
Valproic Acid (Reference)HPV45 E7 (2EWL)-5.4 kcal/molWeak competitive inhibition; targets CKII-mediated phosphorylation.Known risks of hepatotoxicity and teratogenicity.

The Causality of Affinity: Why the Rhamnoside Moiety Matters

As an Application Scientist, it is critical to look beyond the raw binding scores and understand the causality of the molecular interactions. Why does Apigenin-4'-O-α-L-rhamnoside outperform its aglycone counterpart (pure Apigenin)?

The answer lies in the α-L-rhamnoside sugar moiety attached at the 4'-position.

  • Steric Anchoring: The bulky rhamnose sugar perfectly occupies the volumetric space of the allosteric cleft in Polθ (similar to the synthetic pyrazolo core of RP-6685)[2].

  • Hydrogen Bond Density: The hydroxyl (-OH) groups on the rhamnose ring act as potent hydrogen bond donors and acceptors. This creates a highly stable, localized hydration network with the polar residues of the target proteins, significantly lowering the binding free energy (ΔG).

  • Dynamic Stability: Dynamic Cross-Correlation Matrix (DCCM) analyses reveal that the rhamnoside moiety restricts the conformational flexibility of the HPV45 E7 zinc-binding domain, functionally paralyzing the oncoprotein[3].

Self-Validating Computational Workflow

Rigid molecular docking is prone to false positives. To establish trustworthiness, the efficacy of Apigenin-4'-O-α-L-rhamnoside was validated using a self-correcting, closed-loop in silico protocol combining docking, 100ns Molecular Dynamics (MD), and thermodynamic calculations[1][6].

Step-by-Step Methodology
  • Control Validation (Re-docking): Before screening the Apigenin derivative, the co-crystallized ligand (e.g., RP-6685 in 8E23) is extracted and re-docked. Causality: This validates the grid box parameters. The protocol only proceeds if the Root Mean Square Deviation (RMSD) between the docked and native pose is < 2.0 Å.

  • Ligand & Protein Preparation: 3D structures are minimized using the CHARMM force field. Causality: Proper protonation states at physiological pH (7.4) ensure accurate electrostatic interactions during docking.

  • Induced-Fit Docking: Apigenin-4'-O-α-L-rhamnoside is docked into the validated grid. Poses scoring > -7.5 kcal/mol are discarded.

  • 100ns MD Simulation: The top complex is solvated in a TIP3P water box, neutralized with Na+/Cl- ions, and simulated for 100ns. Causality: Proteins are dynamic. A 100ns timeframe allows the system to overcome local energetic barriers, revealing whether the ligand remains stably bound or diffuses into the solvent.

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Measures overall structural stability.

    • RMSF (Root Mean Square Fluctuation): Identifies local residue flexibility (confirming the ligand paralyzes the active site).

    • SASA (Solvent Accessible Surface Area): Verifies that the hydrophobic core remains tightly packed.

G Step1 1. Control Re-docking (RMSD < 2.0 Å Validation) Step2 2. Ligand/Protein Prep (CHARMM Force Field) Step1->Step2 Validates Grid Step3 3. Induced-Fit Docking (Threshold: < -7.5 kcal/mol) Step2->Step3 Minimized States Step4 4. 100ns MD Simulation (System Relaxation) Step3->Step4 Top Pose Selected Step5 5. Trajectory Analysis (RMSD, RMSF, SASA, RoG) Step4->Step5 Thermodynamic Stability Step5->Step1 Feedback Loop

Diagram 2: Self-validating computational workflow for inhibitor screening.

References

  • Mechanistic inhibition of human papillomavirus-associated cervical cancer and DNA polymerase theta receptor by natural Apigenin derivatives: An extensive drug design and computational approach. ResearchGate.3

  • 8E23: Human DNA polymerase theta in complex with allosteric inhibitor. RCSB Protein Data Bank.5

  • Identification of RP-6685, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ. National Institutes of Health (NIH) / PMC.2

Sources

Comparative

Validating Apigenin-4'-|A-L-rhamnoside antioxidant activity in animal models

As a Senior Application Scientist, I approach the validation of flavonoid glycosides not merely as an exercise in data collection, but as a rigorous interrogation of biological causality. When evaluating Apigenin-4'-O-α-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the validation of flavonoid glycosides not merely as an exercise in data collection, but as a rigorous interrogation of biological causality. When evaluating Apigenin-4'-O-α-L-rhamnoside , we are analyzing a molecule where the rhamnose sugar moiety at the 4' position fundamentally alters its aqueous solubility, stability, and cellular uptake compared to its aglycone base, Apigenin 1.

To objectively validate its antioxidant efficacy in animal models, we must design a self-validating experimental architecture that proves not just that oxidation decreased, but how and why the compound drove that biological outcome.

Comparative Efficacy: Apigenin-4'-O-α-L-rhamnoside vs. Alternatives

Before designing the in vivo workflow, it is critical to benchmark Apigenin-4'-O-α-L-rhamnoside against established alternatives. While standard Apigenin is a well-documented antioxidant 2, its poor bioavailability often limits its clinical translation. Glycosylation bridges this gap.

CompoundStructural CharacteristicIn Vivo BioavailabilityPrimary Antioxidant MechanismEfficacy in Chronic ROS Models
Apigenin-4'-O-α-L-rhamnoside Glycosylated at 4' positionHigh (Enhanced aqueous solubility)Nrf2/HO-1 Activation & Direct ScavengingExcellent (Sustained tissue retention)
Apigenin (Aglycone) Unmodified flavoneLow (Poor aqueous solubility)Nrf2 Activation & ROS ScavengingModerate (Limited by rapid clearance)
Quercetin Flavonol with multiple -OH groupsModerateDirect ROS Scavenging & Metal ChelationGood (Standard positive control)
Vitamin C Water-soluble lactoneVery HighDirect Electron DonationModerate (Short half-life in vivo)

Mechanistic Grounding: The Nrf2/ARE Signaling Axis

The true value of Apigenin-4'-O-α-L-rhamnoside lies in its ability to act as an indirect antioxidant. Rather than simply neutralizing reactive oxygen species (ROS) 1-to-1, it disrupts the Keap1-Nrf2 complex in the cytosol. This allows the Nrf2 transcription factor to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and upregulate endogenous defense enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Heme Oxygenase-1 (HO-1) 3.

Nrf2_Pathway A Apigenin-4'-O- α-L-rhamnoside C Keap1-Nrf2 Complex (Cytosol) A->C Disrupts B ROS / Oxidative Stress B->C Oxidizes Keap1 D Nrf2 Release & Nuclear Translocation C->D Dissociation E ARE Binding (Nucleus) D->E Translocates F Antioxidant Enzymes (SOD, CAT, HO-1) E->F Transcription F->B Neutralizes

Nrf2/ARE signaling pathway activation by Apigenin-4'-O-α-L-rhamnoside.

Self-Validating Experimental Protocol: D-Galactose-Induced Aging Model

To validate this mechanism, we utilize the D-galactose-induced aging mouse model. D-galactose administration accelerates aging by accumulating Advanced Glycation End-products (AGEs) and systemic ROS 3. This chronic model is vastly superior to acute chemical toxicity (e.g., CCl4) for evaluating the sustained, Nrf2-mediated antioxidant capacity of dietary flavonoids.

Step 1: Animal Grouping & Control Architecture
  • Action: Divide 8-week-old C57BL/6J mice into 5 groups: Sham (Saline), Model (D-gal), Positive Control (D-gal + Vitamin C 100 mg/kg), Low-Dose Test (D-gal + 20 mg/kg Apigenin-4'-O-α-L-rhamnoside), and High-Dose Test (D-gal + 50 mg/kg).

  • Causality: Every protocol must function as a self-validating system. The Sham group establishes the baseline redox state. The Positive Control ensures the D-galactose induction was successful and reversible; if the Vitamin C group fails to show recovery, the entire assay is invalid, preventing false negatives for the test compound.

Step 2: Induction and Dosing Regimen
  • Action: Administer D-galactose (100 mg/kg/day, s.c.) concurrently with oral gavage of the test compounds for 8 weeks.

  • Causality: Concurrent administration evaluates the preventative and adaptive antioxidant capacity (upregulating Nrf2 over time) rather than merely reactive, post-damage scavenging.

Step 3: Tissue Harvesting & Preservation
  • Action: Euthanize subjects. Rapidly excise liver and brain tissues, wash in ice-cold PBS, and homogenize in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Causality: ROS biomarkers are highly volatile. Immediate cold processing halts enzymatic degradation and prevents ex vivo auto-oxidation of lipids. This ensures that the quantified markers accurately reflect the in vivo state at the time of death.

Step 4: Biochemical Quantification (The Validation Matrix)
  • Action: Quantify SOD, CAT, and Malondialdehyde (MDA) using standardized colorimetric assays 4.

  • Causality: MDA serves as the proxy for cellular damage (lipid peroxidation end-product). SOD and CAT serve as proxies for the adaptive enzymatic response. A successful validation requires an inverse correlation: elevated SOD/CAT and suppressed MDA relative to the Model group.

Exp_Workflow Acclimation Acclimation (7 Days) Induction D-galactose Induction (8 Weeks) Acclimation->Induction Treatment Apigenin-4'-O-Rha Administration Induction->Treatment Concurrent Harvest Tissue Harvest (Brain/Liver) Treatment->Harvest Assay Biochemical Assays (SOD, MDA, GSH) Harvest->Assay

In vivo experimental workflow for validating antioxidant efficacy.

Conclusion

Validating the antioxidant efficacy of Apigenin-4'-O-α-L-rhamnoside requires moving beyond simple in vitro radical scavenging assays. By employing robust in vivo models, establishing strict self-validating controls, and tracking the Nrf2/ARE signaling cascade, researchers can confidently demonstrate the therapeutic potential and pharmacokinetic superiority of this glycosylated flavonoid in drug development pipelines.

References

  • The Therapeutic Potential of Apigenin. PMC - NIH. Available at:[Link]

  • Apigenin: A Bioflavonoid with a Promising Role in Disease Prevention and Treatment. MDPI. Available at:[Link]

  • Apigenin exhibits protective effects in a mouse model of d-galactose-induced aging via activating the Nrf2 pathway. Food & Function (RSC Publishing). Available at:[Link]

  • Novel computational and drug design strategies for inhibition of human papillomavirus-associated cervical cancer and DNA polymerase theta receptor by Apigenin derivatives. PMC - NIH. Available at:[Link]

Sources

Validation

In-Depth Structural and Functional Comparison: Apigenin-4'-O-α-L-rhamnoside vs. Alternative Flavonoid Glycosides

Executive Summary Flavonoid glycosides represent a highly diverse class of secondary plant metabolites, where the specific site and type of sugar attachment dictate both physicochemical stability and pharmacological targ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Flavonoid glycosides represent a highly diverse class of secondary plant metabolites, where the specific site and type of sugar attachment dictate both physicochemical stability and pharmacological targeting[1][2]. As a Senior Application Scientist, I frequently encounter challenges in differentiating these positional isomers during drug discovery and phytochemical profiling. This guide provides an objective, data-driven comparison between Apigenin-4'-O-α-L-rhamnoside and its prominent structural alternatives, such as Apigenin-7-O-glucoside and Vitexin (Apigenin-8-C-glucoside) . We will dissect the causality behind their distinct analytical behaviors and bioactivities, supported by self-validating experimental workflows.

Structural and Physicochemical Comparison

The apigenin aglycone (5,7,4'-trihydroxyflavone) serves as the core scaffold for these compounds. However, the nature of the glycosidic linkage (O-linked vs. C-linked) and the attachment position (A-ring vs. B-ring) fundamentally alter the molecule's three-dimensional conformation and electron distribution[3].

  • Apigenin-4'-O-rhamnoside: Features an α-L-rhamnose sugar attached via an oxygen atom to the 4'-hydroxyl group on the B-ring. This specific B-ring modification is relatively rare compared to A-ring glycosylations and significantly impacts target protein binding[4][5].

  • Apigenin-7-O-glucoside (Cosmosiin): Features a β-D-glucose attached to the 7-hydroxyl group on the A-ring. This is a highly common, naturally occurring O-glycoside.

  • Vitexin (Apigenin-8-C-glucoside): Features a β-D-glucose attached directly to the carbon backbone (C8) of the A-ring via a highly stable C-C bond[1][3].

Quantitative Data Comparison
PropertyApigenin-4'-O-rhamnosideApigenin-7-O-glucosideVitexin (Apigenin-8-C-glucoside)
Glycosylation Type O-linked at C4' (B-ring)O-linked at C7 (A-ring)C-linked at C8 (A-ring)
Sugar Moiety α-L-Rhamnose (Deoxyhexose)β-D-Glucose (Hexose)β-D-Glucose (Hexose)
Molecular Formula C21H20O9C21H20O10C21H20O10
Precursor Ion [M+H]⁺ m/z 417.1[5][6]m/z 433.1[3]m/z 433.1[3][5]
Diagnostic MS/MS m/z 271 (-146 Da)m/z 271 (-162 Da)m/z 313 (-120 Da), 343 (-90 Da)
Primary Bioactivity Complement system inhibitionGeneral anti-inflammatoryα-glucosidase inhibition

Pharmacodynamics: The Causality of Regioselective Glycosylation

The position of the sugar moiety is not merely a structural footnote; it is the primary driver of the molecule's pharmacodynamics.

Apigenin-4'-O-rhamnoside has been identified as a potent inhibitor of the classical pathway of the complement system[4][7]. The causality behind this specific activity lies in the steric hindrance and altered lipophilicity introduced by the rhamnose moiety on the B-ring. The classical complement pathway is initiated when the C1 complex (specifically C1q) binds to antigen-antibody complexes. The 4'-O-rhamnosylation creates a specific spatial geometry that allows the molecule to competitively bind and block the activation of the C1 complex, thereby preventing the downstream cascade that forms the C3 convertase[4][7].

Conversely, glycosylation at the C7 or C8 positions (e.g., Vitexin) shifts the binding affinity away from the complement system and toward metabolic enzymes like α-glucosidase, demonstrating how structural isomerism dictates therapeutic utility[2].

Complement_Pathway N1 Apigenin-4'-O-rhamnoside (B-ring Glycosylation) N2 C1 Complex Activation (Classical Pathway) N1->N2 Strong Inhibition N3 C3 Convertase Formation N2->N3 Blocked N4 Inflammatory Cascade N3->N4 Attenuated

Fig 1. Classical complement pathway inhibition specifically driven by Apigenin-4'-O-rhamnoside.

Analytical Workflows: LC-MS/MS Structural Elucidation

Differentiating Apigenin-4'-O-rhamnoside from C-glycosides and other O-glycosides requires a robust, self-validating analytical system. Nuclear Magnetic Resonance (NMR) is the gold standard, but LC-ESI-MS/MS is highly preferred for complex matrices due to its sensitivity and low sample volume requirements[1][8].

The fundamental principle (causality) behind this MS/MS protocol is the difference in bond dissociation energies. O-glycosidic bonds (C-O-C) are relatively weak and cleave easily upon collision-induced dissociation (CID), resulting in the neutral loss of the intact sugar. In contrast, C-glycosidic bonds (C-C) are highly stable; CID energy instead causes cross-ring cleavages of the sugar moiety itself[1][3].

Step-by-Step LC-MS/MS Protocol

1. Sample Preparation (Self-Validating Matrix Extraction):

  • Step: Lyophilize and pulverize the plant tissue (e.g., Jatropha curcas leaves)[5]. Extract 100 mg of powder with 1 mL of 80% aqueous methanol using ultrasonication for 30 minutes at 25°C.

  • Causality: 80% methanol effectively disrupts hydrogen bonding in the plant matrix while maintaining sufficient polarity to solubilize the highly polar sugar moieties. The low temperature (25°C) prevents the thermal degradation of labile O-glycosidic bonds.

  • Validation: Spike a known concentration of an internal standard (e.g., Rutin) prior to extraction to calculate recovery rates and validate extraction efficiency.

2. UHPLC Separation:

  • Step: Centrifuge the extract at 12,000 × g for 15 minutes and filter through a 0.22 µm PTFE membrane. Inject 2 µL onto a C18 reversed-phase column (2.1 × 100 mm, 1.7 µm).

  • Step: Run a gradient mobile phase of 0.1% formic acid in water (A) and acetonitrile (B) from 5% B to 95% B over 15 minutes.

  • Causality: Formic acid ensures the analytes remain in their protonated state, enhancing ionization efficiency in the positive ESI mode[3].

3. ESI-MS/MS Isomer Differentiation:

  • Step: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Set the capillary voltage to 3.5 kV.

  • Step: Utilize a ramped Collision Energy (CE) from 15 eV to 40 eV.

  • Causality: A ramped CE is critical. At lower CE (~15-20 eV), Apigenin-4'-O-rhamnoside (m/z 417.1) will readily cleave its O-glycosidic bond, yielding a dominant neutral loss of 146 Da (rhamnose) to produce the apigenin aglycone radical ion at m/z 271[5][6]. However, Vitexin (m/z 433.1) will resist cleavage at low CE. As the CE ramps to ~35-40 eV, the C-glycoside will undergo cross-ring cleavages, producing diagnostic fragment ions at m/z 313 (-120 Da) and m/z 343 (-90 Da)[1][3].

LCMS_Workflow N1 Sample Preparation (80% MeOH, 25°C) N2 UHPLC Separation (C18, Gradient Elution) N1->N2 N3 ESI-MS/MS Analysis (Ramped CE: 15-40 eV) N2->N3 N4 Apigenin-4'-O-rhamnoside Neutral Loss (-146 Da) -> m/z 271 N3->N4 Low CE (O-C bond breaks) N5 Vitexin (C-Glycoside) Cross-Ring Cleavage (-120/-90 Da) N3->N5 High CE (Sugar ring breaks) N6 Target Identification & Isomer Differentiation N4->N6 N5->N6

Fig 2. LC-MS/MS workflow for differentiating O-linked and C-linked apigenin glycosides.

References

  • Structural characterization of flavonoid glycosides by multi-stage mass spectrometry ResearchGate / Mass Spectrometry Reviews URL:[Link][1]

  • Structural characterization of flavonoid glycosides by multi-stage mass spectrometry - PubMed National Institutes of Health (NIH) URL:[Link][8]

  • Determination of Flavonoid Glycoside Isomers Using Vision Transformer and Tandem Mass Spectrometry MDPI URL:[Link][3]

  • Dietary Flavonoid Aglycones and Their Glycosides: Which Show Better Biological Significance? ResearchGate URL:[Link][2]

  • Apigenin 4'-O-rhamnoside | CAS:133538-77-9 | Flavonoids | High Purity - BioCrick BioCrick URL:[Link][7]

  • Fragmentation profile (MS/MS) of the molecular ion m/z 381 [M+H]⁺ ResearchGate URL:[Link][6]

  • Chemical analysis of callus extracts from toxic and non-toxic varieties of Jatropha curcas L. PeerJ URL: [Link][5]

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Comparative

Reproducibility of Apigenin-4'-O-rhamnoside Extraction Yields Across Solvents: A Comparative Guide

Introduction Apigenin-4'-O-rhamnoside is a highly valuable bioactive flavonoid glycoside recognized for its potent antioxidant, anti-inflammatory, and specific enzymatic inhibitory properties[1]. For drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Apigenin-4'-O-rhamnoside is a highly valuable bioactive flavonoid glycoside recognized for its potent antioxidant, anti-inflammatory, and specific enzymatic inhibitory properties[1]. For drug development professionals and analytical scientists, achieving highly reproducible extraction yields of this compound from complex plant matrices (such as Asparagus aphyllus or Galium verum) is a critical bottleneck[2][3]. The presence of the rhamnoside (sugar) moiety fundamentally alters the molecule's polarity compared to its aglycone counterpart (apigenin), necessitating a highly optimized, causality-driven approach to solvent selection[4].

The Chemistry of Solvation: Causality Behind Solvent Selection

Extraction is not merely a process of soaking biomass; it is a thermodynamic system governed by dielectric constants, matrix penetration, and mass transfer kinetics.

  • Water (High Polarity): While excellent for swelling plant cell walls, pure water fails to efficiently solubilize the moderately lipophilic flavone backbone of apigenin, leading to poor yields[5].

  • Pure Ethanol/Methanol (Lower Polarity): These solvents readily dissolve the target compound but lack the ability to effectively penetrate and swell the rigid cellulose/hemicellulose structures of dried plant tissues[5].

  • Binary Aqueous-Organic Systems: The mechanistic sweet spot. A mixture like 80% Ethanol/20% Water creates a synergistic effect. The water acts as a swelling agent, increasing the porosity of the matrix, while the ethanol lowers the dielectric constant of the mixture to perfectly match the solubility profile of Apigenin-4'-O-rhamnoside[4][5].

Comparative Extraction Yields and Reproducibility

The following table synthesizes quantitative data comparing the performance of various solvent systems in the extraction of apigenin glycosides using Ultrasound-Assisted Extraction (UAE)[5][6].

Solvent SystemApprox. Dielectric ConstantRelative Yield (mg/g)Reproducibility (RSD %)Mechanistic Rationale
100% Water 80.11.378.5%High polarity limits target solubilization; high surface tension impedes matrix penetration.
100% Ethanol 24.32.206.2%Excellent target solubility, but poor cell wall swelling restricts mass transfer.
80% Aqueous Ethanol ~35.09.482.1% Optimal balance: Water swells the matrix; ethanol efficiently solubilizes the rhamnoside.
100% Ethyl Acetate 6.00.8511.4%Insufficient polarity to disrupt hydrogen bonds between the rhamnoside moiety and plant matrix.

Self-Validating Experimental Protocol: Ultrasound-Assisted Extraction (UAE)

To ensure trustworthiness and adhere to rigorous scientific standards, the following protocol incorporates an internal standard (IS) to create a self-validating system. This accounts for matrix effects and ensures that any variation in yield is strictly solvent-dependent, not a procedural artifact[7].

Step-by-Step Methodology:
  • Biomass Preparation: Lyophilize the plant material at -40°C for 48 hours to halt enzymatic degradation. Mill and sieve through a 0.25 mm mesh to standardize the surface-area-to-volume ratio[5][7].

  • Solvent & Internal Standard Preparation: Prepare an 80% (v/v) aqueous ethanol solution. Spike the solvent with 1 mg/L of 2-chlorophenylalanine (Internal Standard) to continuously monitor extraction recovery and instrument drift[7].

  • Extraction Phase: Combine the milled biomass and the spiked solvent at a strict 1:20 (w/v) ratio. Subject the mixture to Ultrasound-Assisted Extraction (UAE) at 80 kHz, 40°C for 30 minutes. Causality note: Acoustic cavitation generates micro-jets that mechanically disrupt cell walls, drastically accelerating mass transfer without thermally degrading the rhamnoside[5][6].

  • Phase Separation: Centrifuge the homogenate at 10,000 × g for 10 minutes at 4°C to halt diffusion and pellet the cellular debris[6].

  • Filtration and Analysis: Filter the supernatant through a 0.22 μm PTFE membrane. Quantify Apigenin-4'-O-rhamnoside using UPLC-MS/MS, normalizing the peak area against the internal standard[6][7].

Workflow Visualization

G N1 Raw Plant Biomass (Lyophilized & Milled) N2 Solvent Addition (80% aq. Ethanol + IS) N1->N2 1:20 w/v ratio N3 Ultrasonic-Assisted Extraction (UAE) 40°C, 30 min N2->N3 Cell wall disruption N4 Centrifugation (10,000 x g, 10 min) N3->N4 Phase separation N5 Supernatant Filtration (0.22 μm PTFE) N4->N5 Particulate removal N6 UPLC-MS/MS Quantification N5->N6 Yield analysis

UAE workflow for Apigenin-4'-O-rhamnoside extraction and quantification.

Biological Significance and Downstream Application

Why optimize the extraction of this specific glycoside? Apigenin-4'-O-rhamnoside is not just a structural variant; the rhamnoside moiety heavily influences its bioavailability and interaction with cellular targets. Once extracted and purified, it acts on multiple biological pathways, notably serving as a direct scavenger of reactive oxygen species (ROS) and a competitive inhibitor of specific metabolic enzymes like CYP2C9[1].

Pathway A Apigenin-4'-O-rhamnoside B ROS Scavenging A->B Direct antioxidant C CYP2C9 Inhibition A->C Enzyme binding D Decreased Oxidative Stress B->D C->D Metabolic modulation E Reduced Inflammation D->E F Cellular Protection E->F

Biological pathway of Apigenin-4'-O-rhamnoside in cellular protection.

Conclusion

For the reproducible extraction of Apigenin-4'-O-rhamnoside, binary solvent systems—specifically 80% aqueous ethanol—dramatically outperform mono-solvent systems. By coupling the optimal dielectric constant of the solvent with the mechanical disruption of UAE and a self-validating internal standard protocol, researchers can achieve highly reproducible yields (RSD < 3%), ensuring robust and trustworthy data for downstream pharmacological development.

References

  • Poureini F, et al. "Comparative study on the extraction of apigenin from parsley leaves (Petroselinum crispum L.) by ultrasonic and microwave methods." ResearchGate. 5

  • "Extraction Processes Affect the Composition and Bioavailability of Flavones from Lamiaceae Plants: A Comprehensive Review." MDPI.4

  • "Optimizing processing methods for maximum bioactive retention: comparative metabolomic analysis of dried loquat (Eriobotrya japonica) flowers and their powdered extracts." PMC. 7

  • "The Influence of Different Extraction Techniques on the Chemical Profile and Biological Properties of Oroxylum indicum: Multifunctional Aspects for Potential Pharmaceutical Applications." PMC. 6

  • "Isolating flavonoid derivatives from Asparagus aphyllus L. extract and their Cytotoxic against tumor cells." RACO. 2

  • "Flavonoids and an Ester Derivative Isolated from Galium verum L." IDOSI. 3

  • "Apigenin | Life Science Reagents." MedChemExpress. 1

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Handling of Apigenin-4'-O-α-L-rhamnoside

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount to both personal well-being and the integrity of experimental outcomes. This guide provides essential, immediate sa...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount to both personal well-being and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for handling Apigenin-4'-O-α-L-rhamnoside, a flavonoid glycoside. By moving beyond a simple checklist and explaining the causality behind each procedural step, this document aims to be your preferred source for information on laboratory safety and chemical handling, building a foundation of deep trust.

While specific toxicity data for Apigenin-4'-O-α-L-rhamnoside is limited, the safety data for its aglycone, Apigenin, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, a cautious approach is warranted when handling the powdered form of this compound.

Core Principles of Safe Handling

The primary hazards associated with Apigenin-4'-O-α-L-rhamnoside in a laboratory setting are inhalation of the fine powder, and contact with skin and eyes.[1][2][3] The following protocols are designed to mitigate these risks through a combination of engineering controls, personal protective equipment (PPE), and safe work practices.

Engineering Controls: Your First Line of Defense

Before relying on personal protective equipment, it is crucial to implement engineering controls to minimize exposure.

  • Chemical Fume Hood: All weighing and handling of powdered Apigenin-4'-O-α-L-rhamnoside should be conducted in a certified chemical fume hood.[4] This is the most effective way to control the inhalation of airborne particles.

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of any airborne contaminants.

Personal Protective Equipment (PPE): A Comprehensive Approach

A thorough risk assessment should be conducted for any new procedure involving Apigenin-4'-O-α-L-rhamnoside.[5][6] However, the following table summarizes the minimum recommended PPE for handling this compound.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving/Unpacking Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Weighing/Transferring Powder Chemical splash gogglesNitrile gloves (double-gloving recommended)Lab coatNIOSH-approved respirator (e.g., N95)
Preparing Solutions Chemical splash gogglesNitrile glovesLab coatNot required if performed in a fume hood
Handling Solutions Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Cleaning Spills Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over a lab coatNIOSH-approved respirator with particulate filter
A Deeper Dive into PPE Selection
  • Eye and Face Protection: To prevent eye irritation from airborne powder, chemical splash goggles that form a seal around the eyes are essential when handling the solid compound.[7] A face shield should be worn over goggles during procedures with a high risk of splashing or aerosol generation.[8]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are necessary to prevent skin contact.[8][9] For handling the powder, consider double-gloving to allow for the safe removal of the outer, potentially contaminated glove without exposing the skin.[10] Always inspect gloves for any signs of damage before use and wash hands thoroughly after removing them.[9][11]

  • Body Protection: A lab coat should be worn at all times to protect skin and clothing from contamination.[5][9] Ensure the lab coat is fully buttoned. For large-scale operations or when cleaning spills, a chemical-resistant apron provides an additional layer of protection.

  • Respiratory Protection: Due to the potential for respiratory irritation, a NIOSH-approved respirator (e.g., an N95 dust mask) is recommended when handling the powdered form of Apigenin-4'-O-α-L-rhamnoside outside of a fume hood.[5][12] If you will be working with this compound frequently, a formal respiratory protection program, including fit testing, may be necessary.

Operational Plan: From Receipt to Disposal

A systematic approach to handling Apigenin-4'-O-α-L-rhamnoside will ensure safety at every stage.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Keep it away from incompatible materials such as strong oxidizing agents.

  • Maintain an accurate inventory of all hazardous chemicals.[13][14]

Handling Procedures
  • Preparation: Before handling, ensure you have all necessary PPE and that the fume hood is functioning correctly. Clear the work area of any unnecessary items.[9]

  • Weighing: Carefully weigh the desired amount of Apigenin-4'-O-α-L-rhamnoside in the fume hood. Use a spatula to transfer the powder and avoid creating dust.

  • Solution Preparation: When preparing solutions, slowly add the powder to the solvent to prevent splashing. Apigenin-4'-O-a-L-rhamnoside is soluble in solvents such as DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[15]

Spill Response Workflow

In the event of a spill, a calm and methodical response is crucial. The following workflow outlines the necessary steps.

Spill_Response_Workflow cluster_Initial_Response Initial Response cluster_Cleanup Cleanup Procedure cluster_Final_Steps Final Steps Alert Alert others in the area Evacuate Evacuate immediate area if necessary Alert->Evacuate Major Spill Assess Assess the spill size and nature Alert->Assess Minor Spill Evacuate->Assess PPE Don appropriate PPE (goggles, face shield, respirator, heavy-duty gloves, apron) Assess->PPE Contain Contain the spill with absorbent pads PPE->Contain Cover Gently cover the powder with a wet paper towel to prevent aerosolization Contain->Cover Collect Carefully sweep the material into a designated waste container Cover->Collect Clean Clean the area with soap and water Collect->Clean Decontaminate Decontaminate all equipment used Clean->Decontaminate Dispose Dispose of all contaminated materials as hazardous waste Decontaminate->Dispose Report Report the incident to the lab supervisor Dispose->Report

Caption: Workflow for responding to a chemical spill.

Disposal Plan

All waste containing Apigenin-4'-O-α-L-rhamnoside, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.[9][16]

  • Place all solid waste in a clearly labeled, sealed container.

  • Liquid waste should be collected in a separate, labeled container.

  • Follow your institution's specific guidelines for hazardous waste disposal. Do not pour chemical waste down the drain.[1]

By adhering to these comprehensive safety protocols, researchers can confidently and safely handle Apigenin-4'-O-α-L-rhamnoside, ensuring a secure laboratory environment for groundbreaking scientific discovery.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Apigenin. Retrieved from [Link]

  • NSP Powder Coating. (2026, March 19). Powder Coating Personal Protective Equipment (PPE) Requirements. Retrieved from [Link]

  • BioCrick. (n.d.). Apigenin 4'-O-rhamnoside. Retrieved from [Link]

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide. Retrieved from [Link]

  • Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2012, January 6). Guidelines for Safe Work Practices in Human and Animal Medical Diagnostic Laboratories. Retrieved from [Link]

  • PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Chapter 12 Standard Safety Practices in the Microbiology Laboratory. Retrieved from [Link]

  • Dr. Oracle. (2025, December 6). What are the health benefits and risks of using apigenin as a health supplement? Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • Examine.com. (2025, September 3). Apigenin benefits, dosage, and side effects. Retrieved from [Link]

  • International Enviroguard. (2022, June 8). Powder Coating Safety and Regulations. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Biosafety in Microbiological and Biomedical Laboratories—6th Edition. Retrieved from [Link]

  • Ro. (2021, December 8). Apigenin: What Is It, Uses, Benefits, Dosage. Retrieved from [Link]

  • Lifespan Research Institute. (2025, February 6). Apigenin: Benefits And Side Effects. Retrieved from [Link]

  • Dr. Axe. (2021, March 8). Apigenin: Top 9 Benefits of the Most Widely Distributed Plant Flavonoid. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2012, January 6). Guidelines for Safe Work Practices in Human and Animal Medical Diagnostic Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Disposition of Flavonoids via Recycling: Direct Biliary Excretion of Enterically or Extrahepatically Derived Flavonoid Glucuronides. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards.pdf. Retrieved from [Link]

  • ResearchGate. (n.d.). Disposition of Flavonoids Impacts their Efficacy and Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. Retrieved from [Link]

  • ResearchGate. (n.d.). Extraction and purification of flavanone glycosides and kaemferol glycosides from defatted Camellia oleifera seeds by salting-out using hydrophilic isopropanol. Retrieved from [Link]

  • University of California, Santa Barbara. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials Note: this material applies to powders as well. Retrieved from [Link]

  • National Center for Biotechnology Information. (2003, October 15). Enteric disposition and recycling of flavonoids and ginkgo flavonoids. Retrieved from [Link]

  • ResearchGate. (2022, June 28). Various Analytical Techniques for the Isolation and Identification of Flavonoid Compounds: A Descriptive Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Retrieved from [Link]

  • MDPI. (2020, September 30). Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. Retrieved from [Link]

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